molecular formula C8H16KO2 B1592632 Potassium 2-ethylhexanoate CAS No. 3164-85-0

Potassium 2-ethylhexanoate

Cat. No. B1592632
Key on ui cas rn: 3164-85-0
M. Wt: 183.31 g/mol
InChI Key: LXUNKDFIOZFCAK-UHFFFAOYSA-N
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Patent
US05492903

Procedure details

Potassium hydroxide (67.3 g) was suspended in tetrahydrofuran (1.2 liters) and to the suspension was added 2-ethylhexanoic acid (173.1 g) was added. The mixture was stirred until potassium hydroxide was dissolved to obtain a solution of potassium 2-ethylhexanoate.
Quantity
67.3 g
Type
reactant
Reaction Step One
Quantity
173.1 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 L
Type
solvent
Reaction Step Four
Name
potassium 2-ethylhexanoate

Identifiers

REACTION_CXSMILES
[OH-].[K+:2].[CH2:3]([CH:5]([CH2:9][CH2:10][CH2:11][CH3:12])[C:6]([OH:8])=[O:7])[CH3:4]>O1CCCC1>[CH2:3]([CH:5]([CH2:9][CH2:10][CH2:11][CH3:12])[C:6]([O-:8])=[O:7])[CH3:4].[K+:2] |f:0.1,4.5|

Inputs

Step One
Name
Quantity
67.3 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
173.1 g
Type
reactant
Smiles
C(C)C(C(=O)O)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]
Step Four
Name
Quantity
1.2 L
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved

Outcomes

Product
Name
potassium 2-ethylhexanoate
Type
product
Smiles
C(C)C(C(=O)[O-])CCCC.[K+]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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